Contezolid

Beschreibung

CONTEZOLID is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

has antibacterial activity; structure in first source

Eigenschaften

IUPAC Name |

(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O4/c19-12-7-13(15(20)16(21)17(12)24-4-1-10(26)2-5-24)25-9-11(29-18(25)27)8-22-14-3-6-28-23-14/h1,3-4,6-7,11H,2,5,8-9H2,(H,22,23)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYVXZZUMRQAX-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CNC4=NOC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CNC4=NOC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112968-42-9 |

Source

|

| Record name | Contezolid [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1112968429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRX-I | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CONTEZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B669M62ELP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Contezolid's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide

Abstract

Contezolid is a next-generation oxazolidinone antibiotic engineered to combat multidrug-resistant Gram-positive bacterial infections. Like other members of its class, its primary mechanism of action is the inhibition of bacterial protein synthesis. This compound binds to a specific site on the 23S ribosomal RNA (rRNA) of the 50S subunit, located at the peptidyl transferase center. This interaction uniquely obstructs the formation of the 70S initiation complex, a critical early step in protein synthesis, thereby preventing the translation process from beginning. This mode of action differs from many other classes of protein synthesis inhibitors that target the elongation phase. Structural studies reveal a distinct binding profile for this compound, which contributes to its potent activity. Clinical data has demonstrated its non-inferiority to linezolid in treating complicated skin and soft tissue infections, coupled with a significantly improved safety profile, particularly a lower incidence of hematologic adverse events like thrombocytopenia. This guide provides a detailed examination of this compound's molecular mechanism, supported by quantitative data, experimental methodologies, and structural insights.

Introduction

The rise of antimicrobial resistance, especially among Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), poses a significant threat to global health.[1] The oxazolidinone class of synthetic antibiotics represents a crucial tool in the clinical management of these challenging infections.[2] Linezolid, the first clinically approved oxazolidinone, established the efficacy of this class but is associated with potential adverse effects, including myelosuppression, with long-term use.[3][4]

This compound (MRX-I) is a novel oxazolidinone developed to provide potent antibacterial activity while mitigating the toxicities associated with earlier compounds.[5][6] It has demonstrated robust efficacy against a wide spectrum of clinically important Gram-positive bacteria and has been approved for treating complicated skin and soft tissue infections.[5][7] Its improved safety profile, particularly the reduced potential for myelosuppression and monoamine oxidase inhibition, enhances its clinical utility.[5][8] This document provides a technical overview of the molecular mechanisms underpinning this compound's action on the bacterial ribosome.

Core Mechanism of Action

Target: The Bacterial 50S Ribosomal Subunit

The bacterial ribosome, a 70S complex composed of a small (30S) and a large (50S) subunit, is the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[2][9] The 50S subunit contains the peptidyl transferase center (PTC), the enzymatic core responsible for catalyzing peptide bond formation.[2] this compound, like all oxazolidinones, exerts its antibacterial effect by specifically targeting the 50S ribosomal subunit.[3][10][11][12]

Binding Site at the Peptidyl Transferase Center (PTC)

This compound binds to the 23S rRNA component of the 50S subunit, at a distinct site within the PTC.[2][5][13] This binding pocket is located precisely where the aminoacyl (A)-site of the PTC is, which is the docking site for the incoming aminoacyl-tRNA (aa-tRNA) during protein synthesis elongation.[2][13][14] By occupying this critical space, this compound sterically hinders the correct positioning of the aa-tRNA, effectively jamming the ribosomal machinery.[13] The binding site of oxazolidinones overlaps with that of other antibiotics like chloramphenicol and lincomycin, yet their mechanisms of action are distinct.[3][12][15]

Structural studies have identified key interactions between this compound and the ribosome. The isoxazole substituent in this compound's structure appears to enhance its fit within a hydrophobic pocket of the PTC defined by nucleotides A2451 and C2452, which may contribute to its potent binding affinity.[8]

Inhibition of Protein Synthesis Initiation

The most distinctive feature of the oxazolidinone mechanism is the inhibition of the initiation phase of protein synthesis.[16][17][18] This is a departure from many other ribosome-targeting antibiotics that inhibit the subsequent elongation steps.[18]

Bacterial protein synthesis begins with the formation of an initiation complex, which involves the 30S ribosomal subunit, mRNA, initiation factors (IFs), and a specialized initiator tRNA charged with N-formylmethionine (fMet-tRNA).[19][20] The 50S subunit then joins this complex to form the functional 70S ribosome, poised to begin translation.[21]

This compound disrupts this process by binding to the 50S subunit and preventing the formation of a functional 70S initiation complex.[5][21] Specifically, its presence interferes with the proper binding and positioning of the fMet-tRNA, thus preventing the formation of the crucial fMet-tRNA-ribosome-mRNA ternary complex.[8][19][20] Without the successful assembly of this complete initiation complex, the ribosome cannot proceed to the elongation phase, and protein synthesis is arrested before it can begin.[3]

Quantitative Analysis of Efficacy and Potency

The efficacy of this compound has been quantified through both in vitro susceptibility testing and large-scale clinical trials. The data highlights its potent activity against key resistant pathogens and its favorable clinical outcomes.

In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) values demonstrate the concentration of an antibiotic required to inhibit the visible growth of a bacterium. This compound has shown potent activity against a wide range of Gram-positive clinical isolates.

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Staphylococcus aureus (All) | 0.5 | 1.0 |

| Methicillin-Resistant S. aureus (MRSA) | 0.5 | 1.0 |

| Coagulase-Negative Staphylococcus | 0.25 | 0.5 |

| Enterococcus spp. (All) | 0.5 | 1.0 |

| Vancomycin-Resistant E. faecium (VRE) | - | ≤1.0 |

| Streptococcus spp. | 1.0 | 1.0 |

| Mycobacterium tuberculosis (MDR/pre-XDR) | 1.0 | 16.0 |

| Data sourced from multiple studies.[1][5][22] |

Clinical Trial Efficacy and Safety

A pivotal Phase 3 multicenter, randomized, double-blind trial compared the efficacy and safety of oral this compound (800 mg twice daily) with oral linezolid (600 mg twice daily) in adults with complicated skin and soft tissue infections (cSSTI). The results established the non-inferiority of this compound to linezolid, with a superior safety profile.

| Parameter | This compound (800 mg) | Linezolid (600 mg) | 95% Confidence Interval |

| Efficacy | |||

| Clinical Cure Rate (Clinically Evaluable) | 93.0% (267/287) | 93.4% (282/302) | -4.4% to 3.7% |

| Key Safety Outcomes | |||

| Leucopenia Incidence | 0.3% | 3.4% | - |

| Thrombocytopenia Incidence | 0% | 2.3% | - |

| Platelet Reduction >30% (Therapy >10 days) | 2.5% | 25.4% | - |

| Data from Phase 3 clinical trials.[23][24] |

Mechanisms of Resistance

While resistance to oxazolidinones remains relatively low, several mechanisms have been identified.[17] Understanding these is crucial for stewardship and future drug development.

-

Target Site Mutations: The most common mechanism is point mutations in the genes encoding 23S rRNA. The G2576U (or G2576T) mutation is the most frequently observed alteration that reduces the binding affinity of oxazolidinones to the ribosome.[17][25]

-

Ribosomal Methylation: A plasmid-mediated resistance mechanism involves the cfr (chloramphenicol-florfenicol resistance) gene.[25] This gene encodes an RNA methyltransferase that modifies an adenine nucleotide (A2503) at the drug-binding site. This methylation sterically hinders the binding of oxazolidinones, phenicols, lincosamides, pleuromutilins, and streptogramin A antibiotics (PhLOPSA phenotype).

-

Other Mechanisms: The optrA gene, which encodes an ABC-F transporter protein that confers resistance to oxazolidinones and phenicols, has also been identified, primarily in enterococci.[8]

Studies have indicated that this compound may have limited activity against strains carrying established linezolid-resistance genes like cfr and optrA.[7][8][26]

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relies on several key experimental techniques.

Ribosome Binding Assay

This assay directly measures the interaction between a labeled antibiotic and its ribosomal target.

Protocol:

-

Preparation: Isolate and purify 70S ribosomes and 50S subunits from a susceptible bacterial strain (e.g., E. coli or S. aureus).

-

Labeling: Synthesize radiolabeled this compound (e.g., with ³H or ¹⁴C).

-

Incubation: Incubate a fixed concentration of purified 50S subunits with varying concentrations of labeled this compound in a suitable binding buffer.

-

Separation: Separate ribosome-bound this compound from unbound drug. This is commonly achieved by centrifugation through a sucrose cushion or by rapid filtration using nitrocellulose membranes, which retain ribosomes and bound ligands.

-

Quantification: Measure the radioactivity of the retained ribosome-contezolid complexes using liquid scintillation counting.

-

Analysis: Perform Scatchard analysis on the binding data to determine the dissociation constant (Kd), which quantifies the binding affinity. Competitive binding assays can also be performed by including unlabeled competitors (like linezolid or chloramphenicol) to confirm the binding site.[12][15]

Inhibition of Initiation Complex Formation Assay

This functional assay determines the effect of the antibiotic on the assembly of the translation initiation complex.

Protocol:

-

Components: Assemble the necessary components for in vitro translation initiation: purified 30S and 50S ribosomal subunits, mRNA (e.g., a synthetic oligoribonucleotide with a start codon), initiation factors (IF1, IF2, IF3), GTP, and radiolabeled initiator tRNA ([³H]fMet-tRNA).

-

Reaction Setup: Combine the 30S subunits, mRNA, IFs, and [³H]fMet-tRNA in reaction tubes. Add varying concentrations of this compound or a control vehicle.

-

Initiation: Start the reaction by adding the 50S subunits and GTP, and incubate under conditions that allow for 70S initiation complex formation.

-

Filtration: Terminate the reaction and filter the mixture through a nitrocellulose membrane. The large 70S initiation complex is retained on the filter, while smaller, unbound components pass through.

-

Measurement: Quantify the amount of [³H]fMet-tRNA retained on the filter using liquid scintillation counting.

-

Analysis: A reduction in radioactivity in the presence of this compound indicates inhibition of the formation of the fMet-tRNA-ribosome-mRNA ternary complex.[19][20][27]

Cryo-Electron Microscopy (Cryo-EM)

This structural biology technique is used to visualize the antibiotic bound to its ribosomal target at near-atomic resolution.

Protocol:

-

Complex Formation: Incubate a high concentration of purified 50S ribosomal subunits (e.g., from MRSA) with a molar excess of this compound to ensure saturation of the binding site.

-

Vitrification: Apply a small volume of the ribosome-contezolid complex solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane. This traps the complexes in a thin layer of non-crystalline (vitreous) ice.

-

Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual ribosomal particles in different orientations are collected automatically.

-

Image Processing: Use specialized software to select images of individual particles, align them, and classify them to remove low-quality images.

-

3D Reconstruction: Combine the classified 2D particle images to reconstruct a high-resolution 3D map of the this compound-bound 50S subunit.

-

Model Building: Fit the atomic coordinates of the ribosome and the chemical structure of this compound into the 3D density map to build a detailed atomic model of the interaction, revealing specific contact points between the drug and the 23S rRNA.[13]

Conclusion

This compound represents a significant advancement in the oxazolidinone class of antibiotics. Its mechanism of action—binding to the A-site of the peptidyl transferase center on the 50S ribosomal subunit to specifically inhibit the formation of the functional 70S initiation complex—is both potent and distinct from many other antibiotic classes. This targeted disruption of the earliest stage of protein synthesis effectively halts bacterial proliferation. Supported by robust clinical data demonstrating high efficacy and a markedly improved safety profile compared to its predecessors, this compound provides a valuable therapeutic option for treating serious infections caused by multidrug-resistant Gram-positive pathogens. Continued surveillance of resistance mechanisms and further structural studies will be vital for preserving the long-term utility of this important antibiotic class.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Linezolid-induced inhibition of mitochondrial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro Activity of this compound Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. micurx.com [micurx.com]

- 7. frontiersin.org [frontiersin.org]

- 8. This compound, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety Evaluation of this compound (MRX-I) Versus Linezolid in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Linezolid - Wikipedia [en.wikipedia.org]

- 18. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 19. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. go.drugbank.com [go.drugbank.com]

- 22. In Vitro Antimicrobial Activity of this compound Against Mycobacterium tuberculosis and Absence of Cross-Resistance with Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. firstwordpharma.com [firstwordpharma.com]

- 24. A Phase III multicentre, randomized, double-blind trial to evaluate the efficacy and safety of oral this compound versus linezolid in adults with complicated skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 26. researchgate.net [researchgate.net]

- 27. upload.orthobullets.com [upload.orthobullets.com]

a detailed explanation of Contezolid's chemical structure

An In-depth Technical Guide to the Chemical Structure of Contezolid

Introduction

This compound is a next-generation oxazolidinone antibiotic engineered for potent activity against a wide spectrum of multidrug-resistant Gram-positive bacteria. As a member of the oxazolidinone class, its core mechanism involves the inhibition of bacterial protein synthesis, a critical pathway for bacterial survival and proliferation.[1] Developed as a successor to linezolid, the first clinically approved oxazolidinone, this compound's chemical architecture has been meticulously optimized to enhance its efficacy, expand its activity against resistant strains, and, most notably, improve its safety profile by mitigating the risks of myelosuppression and monoamine oxidase (MAO) inhibition associated with earlier compounds in this class.[2]

This guide provides a detailed exploration of this compound's chemical structure, its structure-activity relationships (SAR), mechanism of action, and key physicochemical properties. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of antibacterial agent discovery and development.

Core Chemical Structure and Nomenclature

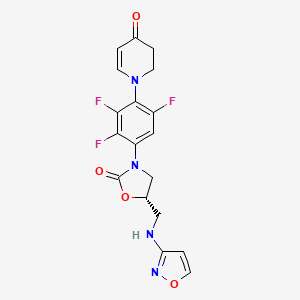

This compound's systematic IUPAC name is (5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one.[3] Its structure is built upon a central oxazolidin-2-one core, which is the defining feature of this antibiotic class.

The molecule can be deconstructed into three primary components, each contributing critically to its biological function and pharmacological profile:

-

A: The Oxazolidinone Core with (5S)-Stereochemistry: This five-membered heterocyclic ring is essential for binding to the bacterial ribosome. The specific (S)-configuration at the C5 position is crucial for antibacterial activity, ensuring the correct orientation of the side chain for optimal interaction with the ribosomal target.[4]

-

B: The N-Aryl Substituent: Attached to the nitrogen atom at the 3-position of the oxazolidinone ring is a complex aromatic system: a 2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl group. This moiety is a key innovation over previous oxazolidinones. The three fluorine atoms induce a non-coplanar relationship between the phenyl ring and the oxazolidinone ring, a structural feature linked to its improved safety profile.[4] The replacement of linezolid's morpholine group with a dihydropyridinone ring further contributes to reducing MAO inhibition.

-

C: The C5 Side Chain: Extending from the stereocenter at the 5-position is an isoxazol-3-ylaminomethyl side chain. This functional group plays a vital role in the molecule's potent antibacterial activity and its ability to circumvent certain common resistance mechanisms that can affect other protein synthesis inhibitors.[4]

Below is a diagram illustrating the key chemical components of the this compound molecule.

Caption: Key functional components of the this compound molecule.

Physicochemical and Pharmacokinetic Properties

A summary of key identifiers and properties for this compound is presented in the table below. These data are fundamental for its characterization and formulation development.

| Property | Value | Reference(s) |

| IUPAC Name | (5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one | [3] |

| Molecular Formula | C₁₈H₁₅F₃N₄O₄ | [3] |

| Molar Mass | 408.33 g/mol | [3] |

| CAS Number | 1112968-42-9 | [3] |

| Appearance | Solid | - |

| Primary Metabolism | Oxidative ring opening of the 2,3-dihydropyridin-4-one moiety | [5] |

| Route of Elimination | Primarily renal (urine), with a smaller fraction in feces | [5] |

| Oral Bioavailability | Rapidly absorbed, with peak plasma concentrations at ~2 hours post-dose | [5] |

Note: Detailed crystallographic data such as specific bond lengths and angles for this compound are not widely available in the public domain literature.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic (and in some cases, bactericidal) effect by targeting a highly conserved process in bacteria: protein synthesis. Its mechanism of action is consistent with other oxazolidinones but with high potency.

-

Binding to the 50S Ribosomal Subunit: The primary target of this compound is the bacterial ribosome. It specifically binds to the 50S subunit, which is the larger of the two ribosomal subunits.

-

Interaction with 23S rRNA: The binding site is located at the peptidyl transferase center (PTC) of the 23S ribosomal RNA (rRNA), a critical component of the 50S subunit.[6] The isoxazole side chain is believed to enhance this binding by fitting into a hydrophobic pocket within the PTC.[4]

-

Inhibition of the Initiation Complex: By occupying this site, this compound physically obstructs the formation of the functional 70S initiation complex. This complex, which consists of the 30S and 50S subunits, mRNA, and initiator tRNA (fMet-tRNA), is the essential starting point for the translation of proteins.

-

Cessation of Protein Synthesis: The prevention of initiation complex assembly effectively halts the production of all essential bacterial proteins, leading to the cessation of growth and replication.

The following diagram illustrates the inhibitory action of this compound on the bacterial ribosome.

References

- 1. In Vitro Activity and Potency of the Novel Oxazolidinone this compound (MRX-I) Tested against Gram-Positive Clinical Isolates from the United States and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide - Google Patents [patents.google.com]

- 3. This compound | C18H15F3N4O4 | CID 25184541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Pharmacokinetics and Disposition of this compound in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Contezolid: A New Generation Oxazolidinone Antibiotic - A Technical Guide

Executive Summary

Contezolid is a next-generation oxazolidinone antibiotic developed to address the therapeutic limitations of earlier drugs in its class, primarily the myelosuppression and monoamine oxidase (MAO) inhibition associated with linezolid. Developed by MicuRx Pharmaceuticals, this compound has demonstrated potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This technical guide provides an in-depth overview of the discovery, developmental history, mechanism of action, and key preclinical and clinical data for this compound and its intravenous prodrug, this compound Acefosamil.

Introduction: The Need for New Oxazolidinones

The rise of antibiotic resistance poses a significant threat to global health. Oxazolidinones are a critical class of synthetic antibiotics that inhibit bacterial protein synthesis, a mechanism distinct from many other antibiotic classes.[1] Linezolid, the first approved oxazolidinone, has been a valuable tool in treating serious Gram-positive infections. However, its use can be limited by adverse effects, including myelosuppression (thrombocytopenia, anemia, and neutropenia) and MAO inhibition, which can lead to drug-drug and drug-food interactions.[1][2] This created a clear medical need for new oxazolidinones with an improved safety profile without compromising efficacy.

Discovery and Developmental History

The journey of this compound began with a focused effort to design an oxazolidinone that retains the potent antibacterial activity of the class while minimizing the adverse effects.

Timeline of Key Milestones:

-

2008: The next-generation oxazolidinone candidate, this compound (then MRX-I), was discovered by MicuRx Pharmaceuticals' R&D team.[3]

-

2010: The Investigational New Drug (IND) application for this compound was approved in China.[1]

-

2015: A patent for this compound Acefosamil (MRX-4), the intravenous prodrug of this compound, was filed.[1]

-

2018: this compound and this compound Acefosamil were granted Qualified Infectious Disease Product (QIDP) and Fast Track designations by the US FDA.[1]

-

2019: Positive top-line results from the Phase 3 clinical trial in China for complicated skin and soft tissue infections (cSSTI) were announced.[4]

-

2021: this compound was approved by the China National Medical Products Administration (NMPA) for the treatment of cSSTI.[3]

-

Ongoing: Global Phase 3 clinical trials are underway for this compound Acefosamil followed by oral this compound for the treatment of diabetic foot infections (DFI) and acute bacterial skin and skin structure infections (ABSSSI).[3]

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A key feature of its structure is the replacement of the morpholine ring found in linezolid with a more planar 2,3-dihydropyridin-4-one (DHPO) ring, a modification that contributes to its improved safety profile.[5]

A general synthetic scheme for N-phosphoramidate derivatives of this compound is outlined below. This process involves the preparation of phosphoramidate precursors which are then N-alkylated with a mesylate derivative of the core oxazolidinone structure.[6]

Development of this compound Acefosamil for Intravenous Administration

Due to the modest aqueous solubility of this compound (approximately 0.2 mg/mL), an intravenous formulation was necessary for hospitalized patients.[6] This led to the development of this compound Acefosamil (CZA), a novel O-acyl phosphoramidate prodrug. CZA exhibits high aqueous solubility (>200 mg/mL) and is rapidly converted to the active drug, this compound, in vivo.[6]

Mechanism of Action

This compound, like other oxazolidinones, is a protein synthesis inhibitor. It exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[3] This binding event occurs at the peptidyl transferase center (PTC) and interferes with the formation of the functional 70S initiation complex, which is a critical step in the initiation of protein synthesis.[2][3] By preventing the assembly of the protein synthesis machinery, this compound effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect.[3]

Preclinical Studies

A comprehensive preclinical program was conducted to evaluate the efficacy, pharmacokinetics, and safety of this compound and this compound Acefosamil.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of Gram-positive pathogens, including resistant strains.

| Organism (n) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 | 0.5 |

| Vancomycin-Resistant Enterococcus (VRE) | 0.5 | 1.0 |

| Data from a study of clinical isolates from China.[7] |

In Vivo Efficacy Models

Experimental Protocol:

-

Induction of Osteomyelitis: Male Wistar rats were anesthetized, and the left tibia was surgically exposed. A sclerosing agent (arachidonic acid) and a suspension of MRSA (10^6 CFU) were injected into the tibial medullary cavity, followed by the insertion of a stainless-steel K-wire.[8]

-

Treatment: Four weeks post-infection, animals were randomized into treatment groups (n=12 per group) and treated for 21 days. Treatment arms included no treatment, this compound (50 mg/kg, oral gavage, every 12 hours), and comparators.[8]

-

Microbiological Assessment: Twelve hours after the final dose, rats were euthanized. The left tibiae and K-wires were aseptically removed, processed, and quantitatively cultured to determine the bacterial load (log10 CFU/g of bone or per K-wire).[8]

Results: this compound treatment resulted in a significant reduction in the bacterial load in the bone compared to no treatment.[8]

| Treatment Group | Mean Reduction in MRSA (log10 CFU/g bone) vs. No Treatment |

| This compound (50 mg/kg) | 1.0 |

| Data from a rat model of foreign body osteomyelitis.[8] |

Toxicology Studies

Experimental Protocol:

-

Animals and Dosing: Sprague-Dawley rats were orally administered this compound at doses of 20, 100, or 200/300 mg/kg/day for 28 consecutive days. A vehicle control group and linezolid comparator groups (100 or 200 mg/kg/day) were included. The high dose of this compound was increased from 200 to 300 mg/kg from day 15. A 28-day recovery period was included for designated animals.[5]

-

Observations: Clinical signs, body weight, and food consumption were monitored throughout the study.[5]

-

Clinical Pathology: At the end of the treatment and recovery periods, blood samples were collected for hematology and clinical chemistry analysis. Urine samples were also collected for urinalysis.[5]

-

Histopathology: A full necropsy was performed on all animals, and a comprehensive set of tissues was collected, processed, and examined microscopically by a veterinary pathologist.[5]

Results: this compound was well-tolerated at the tested doses. Importantly, it demonstrated a significantly lower potential for myelosuppression compared to linezolid.

Pharmacokinetics in Preclinical Species

Pharmacokinetic studies were conducted in rats and dogs to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) |

| Rat (Oral) | - | ~3.25x Human | - | ~2.06x Human (steady state) |

| Dog (Oral) | - | Similar to Human | - | Similar to Human |

| Relative exposure data compared to human therapeutic doses.[9] |

Clinical Development

This compound has undergone a robust clinical development program, demonstrating its efficacy and safety in treating serious Gram-positive infections.

Phase 3 Study in Complicated Skin and Soft Tissue Infections (cSSTI)

A pivotal Phase 3, multicenter, randomized, double-blind, active-controlled trial was conducted in China to evaluate the efficacy and safety of oral this compound versus oral linezolid in adults with cSSTI.

Study Design:

-

Population: Adult patients with cSSTI.

-

Intervention: Oral this compound 800 mg every 12 hours.

-

Comparator: Oral linezolid 600 mg every 12 hours.

-

Duration: 7 to 14 days.

-

Primary Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit (7-14 days after the last dose).

-

Non-inferiority Margin: -10%.[10]

Efficacy Results: this compound was non-inferior to linezolid in the treatment of cSSTI.

| Population | This compound Clinical Cure Rate (%) | Linezolid Clinical Cure Rate (%) | Treatment Difference (95% CI) |

| Clinically Evaluable (CE) | 93.0 | 93.4 | -0.4% (-4.4% to 3.7%) |

| Data from the Phase 3 cSSTI trial.[11] |

Safety Results: this compound demonstrated a significantly improved hematological safety profile compared to linezolid, particularly with longer treatment durations.

| Adverse Event | This compound (%) | Linezolid (%) |

| Thrombocytopenia (>30% reduction from baseline in patients treated >10 days) | 2.5 | 25.4 |

| Data from the Phase 3 cSSTI trial.[11] |

Ongoing Global Phase 3 Studies

Global Phase 3 trials are currently evaluating the efficacy and safety of intravenous this compound Acefosamil followed by oral this compound for the treatment of moderate to severe diabetic foot infections (DFI) and acute bacterial skin and skin structure infections (ABSSSI).

Emerging Research: Anti-Inflammatory Properties

Recent studies have suggested that this compound may possess anti-inflammatory properties in addition to its antibacterial activity. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that this compound can suppress the production of key inflammatory mediators, including nitric oxide, reactive oxygen species, IL-6, and TNF-α. This effect appears to be mediated, at least in part, through the downregulation of Toll-like receptors (TLRs), with a particularly pronounced effect on TLR2.[12]

Conclusion

This compound represents a significant advancement in the oxazolidinone class of antibiotics. Its potent activity against multidrug-resistant Gram-positive pathogens, combined with a markedly improved safety profile, particularly with respect to myelosuppression, positions it as a valuable therapeutic option. The development of an intravenous formulation, this compound Acefosamil, further enhances its clinical utility for hospitalized patients. Ongoing research into its anti-inflammatory properties may reveal additional therapeutic benefits. This compound is a promising new agent in the fight against antibiotic resistance.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Frontiers | this compound, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment [frontiersin.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Frontiers | TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection [frontiersin.org]

- 5. In vivo pharmacodynamic study of this compound acefosamil, a prodrug of this compound for oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Antibacterial this compound Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Activity of this compound Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P-1498. This compound is Active against Methicillin-Resistant Staphylococcus aureus in Experimental Rat Foreign Body Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Disposition of this compound in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Population pharmacokinetic rationale for intravenous this compound acefosamil followed by oral this compound dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a novel oxazolidinone antibiotic, acts as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Contezolid: A Technical Guide to its In Vitro Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid (MRX-I) is a novel oxazolidinone antibiotic demonstrating potent in vitro activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1][2][3][4][5] As the second generation of oxazolidinone antibiotics, this compound offers a promising therapeutic option for treating complex skin and soft tissue infections caused by these pathogens.[6] This technical guide provides a comprehensive overview of this compound's in vitro activity, detailing its spectrum against key Gram-positive pathogens, the experimental protocols used to determine its efficacy, and its mechanism of action.

Data Presentation: In Vitro Activity of this compound

The in vitro potency of this compound has been evaluated in numerous studies against a variety of Gram-positive clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), for this compound against key Gram-positive pathogens.

Table 1: In Vitro Activity of this compound against Staphylococcus Species

| Organism | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference |

| Staphylococcus aureus (all) | 606 | 0.5 | 1 | ≤0.06 - 2 | [7] |

| Methicillin-susceptible S. aureus (MSSA) | 398 | 0.5 | 1 | ≤0.06 - 2 | [7] |

| Methicillin-resistant S. aureus (MRSA) | 321 | 0.5 | 0.5 | 0.25 - 1 | [2][3] |

| Coagulase-negative staphylococci (CoNS) | 100 | 0.25 | 0.5 | ≤0.06 - 1 | [7] |

| Methicillin-resistant CoNS (MRCNS) | N/A | N/A | 1 | N/A | [8] |

Table 2: In Vitro Activity of this compound against Enterococcus Species

| Organism | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference |

| Enterococcus spp. (all) | 102 | 0.5 | 1 | ≤0.06 - 2 | [7] |

| Enterococcus faecalis | 52 | 0.5 | 1 | 0.25 - 2 | [7] |

| Enterococcus faecium | 50 | 0.5 | 1 | 0.25 - 2 | [7] |

| Vancomycin-resistant Enterococcus (VRE) | 129 | 0.5 | 1 | 0.25 - 2 | [2][3] |

| Vancomycin-resistant E. faecium | 40 | 0.5 | 1 | 0.25 - 1 | [7] |

Table 3: In Vitro Activity of this compound against Streptococcus Species

| Organism | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference |

| Streptococcus spp. (all) | 403 | 1 | 1 | ≤0.06 - 2 | [7] |

| Streptococcus pneumoniae | 101 | 1 | 1 | 0.12 - 1 | [7] |

| Penicillin-resistant S. pneumoniae (PRSP) | N/A | N/A | N/A | N/A | [1][2][3][5] |

| Beta-hemolytic streptococci | 101 | 1 | 1 | 0.12 - 1 | [7] |

| Viridans group streptococci | 201 | 1 | 1 | ≤0.06 - 2 | [7] |

Experimental Protocols

The in vitro activity of this compound is primarily determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10] This standardized protocol ensures the reproducibility and comparability of results across different laboratories.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

Detailed Methodology:

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Assays

While specific time-kill data for this compound were not found in the provided search results, the methodology for this assay is well-established for other oxazolidinones like linezolid.[11] Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

The key steps in this compound's mechanism of action are:

-

Binding to the 50S Ribosomal Subunit: this compound binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically within the A-site pocket. [1][2]2. Interference with tRNA Positioning: This binding event perturbs the correct positioning of the initiator tRNA (fMet-tRNA) in the P-site. [12]3. Inhibition of the 70S Initiation Complex: By preventing the proper binding of the initiator tRNA, this compound inhibits the formation of the functional 70S initiation complex, which is a critical early step in protein synthesis. [13][14]4. Inhibition of Protein Synthesis: The inability to form the initiation complex effectively halts the synthesis of bacterial proteins, leading to the cessation of bacterial growth and replication (bacteriostasis).

Conclusion

This compound demonstrates potent and broad in vitro activity against a wide range of clinically relevant Gram-positive bacteria, including drug-resistant strains such as MRSA and VRE. Its efficacy, as determined by standardized MIC testing, is comparable or superior to other oxazolidinones. The unique mechanism of action of this compound, which involves the early inhibition of bacterial protein synthesis, makes it a valuable therapeutic agent with a low potential for cross-resistance with other antibiotic classes. Further studies on its time-kill kinetics and post-antibiotic effect will continue to elucidate its full pharmacodynamic profile. This technical guide provides a foundational understanding of this compound's in vitro characteristics for researchers and drug development professionals.

References

- 1. pnas.org [pnas.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Resistance to linezolid caused by modifications at its binding site on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro Activity of this compound Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | In vitro Activity of this compound Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China [frontiersin.org]

- 6. Advances in this compound: novel oxazolidinone antibacterial in Gram-positive treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The post-antibiotic effects of linezolid against Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 11. An in vitro time-kill assessment of linezolid and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmacyfreak.com [pharmacyfreak.com]

- 14. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Contezolid Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid is a novel oxazolidinone antibiotic demonstrating potent in vitro activity against a range of Gram-positive bacteria, including the clinically significant pathogen methicillin-resistant Staphylococcus aureus (MRSA). As an oxazolidinone, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a distinct mechanism that can be effective against strains resistant to other antibiotic classes.[1][2] This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against MRSA, detailing its minimum inhibitory concentrations (MIC), and outlining the methodologies for key experimental assessments.

Mechanism of Action

This compound, like other oxazolidinones, exerts its antibacterial effect by targeting an early step in protein synthesis. It binds to the P site on the 50S ribosomal subunit, preventing the formation of the initiation complex with fMet-tRNA. This action effectively halts the production of essential bacterial proteins, leading to the inhibition of bacterial growth and replication.[1][2]

Figure 1: Mechanism of action of this compound.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The in vitro potency of this compound against MRSA has been evaluated in several studies. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are summarized below.

| Study Region | Number of MRSA Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | This compound MIC Range (µg/mL) | Comparator: Linezolid MIC₅₀ (µg/mL) | Comparator: Linezolid MIC₉₀ (µg/mL) |

| China | 321 | 0.5 | 0.5 | 0.25–1 | 0.5 | 1 |

| USA and Europe | Not specified | 0.5 | 1 | Not specified | 1 | 1 |

Data from studies conducted in China and the USA/Europe demonstrate that this compound has potent activity against MRSA, with MIC₉₀ values of 0.5 to 1.0 μg/mL.[3][4][5][6] The antimicrobial activity of this compound is comparable to, and in some cases slightly better than, that of linezolid against MRSA isolates.[3][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The determination of MIC values for this compound against MRSA is performed following the standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Figure 2: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

-

Inoculum Preparation: A standardized inoculum of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Antibiotic Dilution: Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared MRSA suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.

-

Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the MRSA isolate.

Time-Kill Assays

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antibiotic over time. While specific time-kill curve data for this compound against MRSA are not widely available in the public domain, the general methodology is as follows.

Figure 3: General workflow for a time-kill assay.

Detailed Methodology:

-

Inoculum Preparation: An MRSA culture is grown to the logarithmic phase and then diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Antibiotic Exposure: The bacterial suspension is exposed to various concentrations of this compound, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is included.

-

Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Viable Cell Counting: The collected aliquots are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is defined as a ≥3-log₁₀ reduction.

Post-Antibiotic Effect (PAE)

Figure 4: General workflow for PAE determination.

Detailed Methodology:

-

Antibiotic Exposure: A logarithmic-phase MRSA culture is exposed to a specific concentration of this compound (e.g., a multiple of the MIC) for a defined period (typically 1 to 2 hours).

-

Antibiotic Removal: The antibiotic is removed by either rapid dilution or centrifugation followed by resuspension of the bacterial pellet in fresh, antibiotic-free medium.

-

Monitoring Regrowth: The number of viable bacteria in both the treated and an untreated control culture is determined at regular intervals until the bacterial counts increase by 1 log₁₀.

-

PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count in the treated culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal, and C is the corresponding time for the untreated control culture.

Resistance Development

Studies have suggested that this compound has a low propensity for the spontaneous development of resistance in S. aureus.[4] While specific quantitative data on the frequency of spontaneous resistance to this compound in MRSA is not widely published, the general methodology for such an assessment is outlined below.

In Vitro Resistance Frequency Study

Figure 5: Workflow for determining the frequency of spontaneous resistance.

Detailed Methodology:

-

Inoculum Preparation: A large number of MRSA cells (e.g., 10⁹ to 10¹⁰ CFU) are prepared from an overnight culture.

-

Plating: The high-density inoculum is plated onto agar plates containing this compound at concentrations that are multiples of the MIC (e.g., 2x, 4x, 8x MIC).

-

Incubation: The plates are incubated for 48 to 72 hours to allow for the growth of any resistant mutants.

-

Colony Counting: The number of colonies that grow on the antibiotic-containing plates is counted.

-

Frequency Calculation: The frequency of spontaneous resistance is calculated by dividing the number of resistant colonies by the total number of bacteria initially plated.

Conclusion

This compound demonstrates potent in vitro activity against methicillin-resistant Staphylococcus aureus, with MIC values that are comparable or superior to other oxazolidinones like linezolid. Its mechanism of action, targeting bacterial protein synthesis, makes it a valuable agent against multi-drug resistant Gram-positive pathogens. While detailed public data on its time-kill kinetics and post-antibiotic effect against MRSA are limited, the established methodologies for these assessments provide a framework for further investigation. The available information suggests a low propensity for resistance development, further supporting its potential as a promising therapeutic option for MRSA infections. Further research is warranted to fully elucidate its pharmacodynamic properties and clinical utility.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. In vitro Activity of this compound Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro Activity of this compound Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China [frontiersin.org]

- 5. Research Portal [researchportal.murdoch.edu.au]

- 6. Activity of this compound against methicillin-resistant Staphylococcus aureus in a rat model of foreign body osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

understanding the pharmacokinetics and pharmacodynamics of Contezolid

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Contezolid

For Researchers, Scientists, and Drug Development Professionals

This compound (MRX-I) is a next-generation oxazolidinone antibiotic designed to combat infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Developed by MicuRx Pharmaceuticals, it offers a promising alternative to existing treatments by providing potent antibacterial activity with an improved safety profile, particularly a reduced risk of the myelosuppression and monoamine oxidase inhibition associated with earlier drugs in its class.[4][5][6] this compound was approved in China in 2021 for treating complicated skin and soft tissue infections.[7][8] To facilitate both intravenous and oral administration, a highly water-soluble O-acyl phosphoramidate prodrug, this compound Acefosamil (CZA, MRX-4), has been developed.[1][3]

Pharmacodynamics: The Antimicrobial Activity of this compound

This compound exerts its bacteriostatic effect, and in some cases bactericidal at higher concentrations, by inhibiting bacterial protein synthesis.[9] This is a hallmark of the oxazolidinone class.

Mechanism of Action

The primary mechanism of action for this compound involves binding to the 50S subunit of the bacterial ribosome.[9] This interaction prevents the formation of the functional 70S initiation complex, a critical step in the translation of messenger RNA (mRNA) into proteins.[1][4] By blocking this process, this compound effectively halts the production of essential bacterial proteins, thereby inhibiting bacterial growth and replication.[10] Its binding site is distinct from many other antibiotic classes, which helps to limit the potential for cross-resistance.[1]

In Vitro Antimicrobial Activity

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens. Its efficacy, as measured by minimum inhibitory concentrations (MICs), is comparable or slightly better than that of linezolid.

Table 1: In Vitro Activity of this compound Against Gram-Positive Pathogens

| Organism | No. of Isolates | This compound MIC₅₀ (μg/mL) | This compound MIC₉₀ (μg/mL) | This compound MIC Range (μg/mL) | Comparator MIC₉₀ (μg/mL) | Reference |

|---|---|---|---|---|---|---|

| Staphylococcus aureus (All) | - | 0.5 | 1 | - | Linezolid: 1 | [11] |

| Methicillin-Resistant S. aureus (MRSA) | 321 | 0.5 | 0.5 | 0.25 - 1 | Linezolid: 0.5 | [4][12] |

| Coagulase-Negative Staphylococci | - | 0.25 | 0.5 | - | Linezolid: 1 | [11] |

| Enterococcus spp. (All) | - | 0.5 | 1 | - | Linezolid: 2 | [11] |

| Vancomycin-Resistant Enterococcus (VRE) | 129 | 1.0 | 1.0 | 0.25 - 2 | Linezolid: 1.0 | [4][12] |

| Streptococcus pneumoniae | - | 1 | 1 | - | Linezolid: 1 | [11] |

| Mycobacterium abscessus | - | - | - | MIC: 16 | Linezolid MIC: 8 | [13][14] |

| Mycobacterium tuberculosis (Pre-XDR) | 31 | 1 | 16 | - | Linezolid: 16 |[15] |

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the suppression of bacterial growth that continues after the antibiotic has been removed.[16] For linezolid, a comparator oxazolidinone, the PAE against staphylococci and enterococci was found to be moderate, ranging from 0.5 to 2.4 hours at concentrations four times the MIC.[17] While specific quantitative PAE data for this compound was not available in the reviewed literature, protein synthesis inhibitors like oxazolidinones generally exhibit a PAE against both Gram-positive cocci and Gram-negative bacilli.[16] The presence of a PAE can have significant implications for dosing regimens.[18][19]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound and its prodrug, this compound Acefosamil, have been extensively studied to characterize their pharmacokinetic profiles.

Absorption

Oral this compound is rapidly absorbed, reaching peak plasma concentrations (Tmax) approximately 2 hours after administration.[20] The administration with food has been found to enhance its absorption.[21][22] The prodrug, this compound Acefosamil, provides flexibility with both oral and intravenous formulations.[10]

Distribution

Population pharmacokinetic modeling indicates that the apparent volume of distribution at steady-state for this compound is approximately 20.5 L.[22]

Metabolism and Excretion

This compound Acefosamil (CZA) is a double prodrug that is rapidly converted in vivo to its active form, this compound (CZD), via an intermediate metabolite, MRX-1352.[7][23]

This compound itself is primarily metabolized through an oxidative ring opening of its 2,3-dihydropyridin-4-one fragment.[20][24] This process forms two main polar metabolites, MRX445-1 and MRX459, which are not antibacterially active.[20][25]

Following a single oral dose of radiolabeled [¹⁴C]this compound, approximately 91.5% of the radioactivity was recovered within 168 hours.[20][24] The majority of the dose was recovered in the urine (76.7%), with a smaller portion in the feces (14.8%).[20] Elimination is rapid, with about 80% of the dose recovered in the first 24 hours.[20] Only about 2% of this compound is excreted unchanged in the urine.[20]

Pharmacokinetic Parameters

Pharmacokinetic parameters have been determined in various Phase I studies involving healthy subjects.

Table 2: Single Ascending Dose (SAD) Pharmacokinetics of Oral this compound in Healthy Subjects [20]

| Dose | Cmax (mg/L) | AUC₀₋∞ (h·mg/L) | Tmax (h) |

|---|---|---|---|

| 300 mg | 8.07 | 29.21 | ~2 |

| 600 mg | 12.24 | 48.27 | ~2 |

| 900 mg | 15.25 | 59.60 | ~2 |

Table 3: Single Ascending Dose (SAD) Pharmacokinetics of this compound Acefosamil (Prodrug) in Healthy Chinese Subjects [7][26]

| Administration | Dose | Active this compound Cmax (mg/L) | Active this compound AUC₀₋∞ (h·mg/L) | Active this compound Tmax (h) | Active this compound t₁/₂ (h) |

|---|---|---|---|---|---|

| Intravenous | 500 mg | 1.95 ± 0.57 | 40.25 ± 10.12 | 2.00 | 13.33 |

| 2000 mg | 15.61 ± 4.88 | 129.41 ± 38.30 | 2.75 | 16.74 | |

| Oral | 500 mg | 8.66 ± 2.60 | 30.44 ± 7.33 | 2.50 | - |

| | 1500 mg | 37.10 ± 8.66 | 162.36 ± 47.08 | 2.98 | - |

Data presented as mean ± standard deviation or median for Tmax.

In multiple-dose studies, oral this compound administered at 800 mg every 12 hours was well tolerated for up to 28 days.[20] After multiple intravenous doses of the prodrug, plasma this compound reached a steady state on day 6, with an accumulation ratio of 2.20–2.96.[26] Population PK modeling suggests that a dosing regimen of 800 mg twice daily provides a high probability of therapeutic success against MRSA.[21] Importantly, pharmacokinetic analysis from a Phase 3 trial indicated that dose adjustments for renal impairment may not be necessary.[27]

Experimental Protocols

The characterization of this compound's pharmacokinetics and pharmacodynamics has been achieved through a series of structured preclinical and clinical studies.

Human Mass Balance Study (ADME)

The absorption, distribution, metabolism, and excretion of this compound were investigated in a single-dose human mass balance study.[20][25]

-

Study Design: Healthy male subjects received a single oral dose of [¹⁴C]this compound suspension (99.1 μCi/602 mg) after a meal.

-

Exclusion Criteria: Subjects with intake of grapefruit-containing products 7 days prior to and during the study were excluded.

-

Sample Collection: Blood, urine, and feces were collected at predefined intervals for up to 168 hours post-dose.

-

Analysis: Total radioactivity was measured in all samples. Plasma, urine, and fecal samples were profiled to identify and quantify this compound and its metabolites.

Phase I Safety, Tolerability, and Pharmacokinetics Study

These studies are designed to assess the safety and PK profile of a new drug in healthy volunteers.[7][26]

-

Study Design: A single-center, randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

-

Population: Healthy adult subjects.

-

Methodology:

-

Single Ascending Dose (SAD): Subjects are enrolled in sequential cohorts and receive a single dose of this compound (or its prodrug) or a placebo. Doses are escalated in subsequent cohorts after safety data from the previous cohort is reviewed.

-

Multiple Ascending Dose (MAD): Subjects receive multiple doses of the drug or placebo over a set period (e.g., 800 mg every 12 hours for up to 28 days).

-

-

Assessments:

-

Safety: Monitoring of adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.

-

Pharmacokinetics: Serial blood samples are collected at various time points after dosing to determine plasma concentrations of the drug and its metabolites. Key PK parameters (Cmax, AUC, Tmax, t₁/₂) are then calculated.

-

Antimicrobial Susceptibility Testing

The in vitro activity of this compound is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[4]

-

Methodology: Broth microdilution is the reference method.

-

Procedure:

-

A standardized inoculum of the bacterial isolate is prepared.

-

The inoculum is added to a series of wells containing two-fold serial dilutions of this compound and comparator agents.

-

The microdilution panels are incubated under appropriate conditions.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

-

Quality Control: Reference strains, such as S. aureus ATCC 29213 and E. faecalis ATCC 29212, are used to ensure the accuracy and reproducibility of the results.[12]

Conclusion

This compound is a potent oxazolidinone antibiotic with a well-characterized pharmacokinetic and pharmacodynamic profile. It demonstrates robust in vitro activity against key Gram-positive pathogens, including resistant strains. Its metabolism is well-understood, and its pharmacokinetic properties support convenient oral and intravenous dosing regimens. The development of the prodrug, this compound Acefosamil, enhances its clinical utility. Clinical studies have established a favorable safety profile, particularly with a lower incidence of myelosuppression compared to linezolid.[8] These attributes position this compound as a valuable agent in the therapeutic arsenal for treating serious Gram-positive bacterial infections.

References

- 1. What is this compound Acefosamil used for? [synapse.patsnap.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Discovery of Antibacterial this compound Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Activity of this compound Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacology and Utility of this compound in Chinese Patients with Complicated Skin and Soft-Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. A phase I study of the safety, tolerability, and pharmacokinetics of this compound acefosamil after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety Evaluation of this compound (MRX-I) Versus Linezolid in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Frontiers | In vitro Activity of this compound Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China [frontiersin.org]

- 13. Antibacterial activity of the novel oxazolidinone this compound (MRX-I) against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Antibacterial activity of the novel oxazolidinone this compound (MRX-I) against Mycobacterium abscessus [frontiersin.org]

- 15. In Vitro Antimicrobial Activity of this compound Against Mycobacterium tuberculosis and Absence of Cross-Resistance with Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The post-antibiotic effects of linezolid against Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The post-antibiotic effect of antimicrobial combinations in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro activity and post-antibiotic effects of linezolid in combination with fosfomycin against clinical isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and Disposition of this compound in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Population Pharmacokinetics Study of this compound (MRX-I), a Novel Oxazolidinone Antibacterial Agent, in Chinese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Preclinical toxicity evaluation of novel antibacterial this compound acefosamil in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics and Disposition of this compound in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. journals.asm.org [journals.asm.org]

- 27. academic.oup.com [academic.oup.com]

Contezolid: A Technical Guide to a New Generation Oxazolidinone Addressing Antibiotic Resistance

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-positive bacteria presents a formidable challenge to global public health. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP) are responsible for a significant burden of severe infections in both hospital and community settings, often leading to increased mortality and healthcare costs.[1] In this context, the development of novel antibiotics with potent activity against these resistant strains and favorable safety profiles is of paramount importance. Contezolid (MRX-I), a next-generation oxazolidinone, has emerged as a promising candidate to address this unmet medical need.[2]

This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, in vitro and in vivo activity against resistant pathogens, clinical trial data, and the experimental protocols underpinning these findings.

Mechanism of Action: Inhibiting Bacterial Protein Synthesis

This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[3] Its primary target is the 50S subunit of the bacterial ribosome.[3][4] By binding to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC), this compound blocks the formation of the functional 70S initiation complex.[2][5] This crucial step prevents the translation of messenger RNA (mRNA) into proteins, thereby halting bacterial growth and replication.[2][3] This mechanism is distinct from many other antibiotic classes, which limits the potential for cross-resistance.[6]

The chemical structure of this compound, which includes an ortho-fluorophenyl dihydropyridine moiety in place of the morpholine ring found in linezolid, is designed to enhance its efficacy and safety profile.[4][5] This structural modification may contribute to a more potent interaction with the ribosomal target and is associated with a reduced risk of myelosuppression, a significant dose-limiting toxicity of earlier oxazolidinones.[2][5]

In Vitro Activity Against Resistant Pathogens

This compound has demonstrated potent in vitro activity against a broad spectrum of clinically important Gram-positive pathogens, including multidrug-resistant strains.[1][7] Multiple surveillance studies have consistently shown its efficacy against MRSA, VRE, and penicillin-resistant S. pneumoniae.

Quantitative Data Summary

The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a key measure of in vitro activity. The MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for this compound against various Gram-positive pathogens are summarized below.

| Organism (Resistance Phenotype) | No. of Isolates | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) | Linezolid MIC50 (mg/L) | Linezolid MIC90 (mg/L) | Reference(s) |

| Staphylococcus aureus (all) | 1,211 | 0.5 | 1 | 1 | 1 | [1] |

| S. aureus (MRSA) | 599 | 0.5 | 1 | 1 | 1 | [1] |

| S. aureus (MRSA) | 337 | 0.5 | 0.5 | 0.5 | 1 | [5][8] |

| Coagulase-negative Staphylococci | - | 0.25 | 0.5 | - | - | [1][7] |

| Enterococcus faecalis | - | 0.5 | 1 | - | - | [7] |

| Enterococcus faecium (all) | - | 0.5 | 1 | - | - | [7] |

| E. faecium (Vancomycin-resistant) | - | 0.5 | 1 | - | - | [1] |

| Enterococcus spp. (VRE) | 124 | 0.5 | 1 | 1 | 1 | [5][8] |

| Streptococcus pneumoniae (all) | - | 1 | 1 | - | - | [1] |

| Beta-hemolytic Streptococci | - | 1 | 1 | - | - | [7] |

| Viridans group Streptococci | - | 1 | 1 | - | - | [7] |

Table 1: In Vitro Activity of this compound Against Gram-Positive Pathogens.

Notably, this compound's activity against MRSA is equivalent to that against methicillin-susceptible S. aureus (MSSA).[1] Furthermore, its MIC distributions against VRE have been shown to be better than those of linezolid in some studies.[5][8] However, it is important to note that cross-resistance between this compound and linezolid may exist, particularly in strains carrying resistance genes like cfr or optrA.[4][5] this compound exhibited similar antimicrobial efficacy to linezolid against strains with these linezolid resistance genes.[5][9]

In Vivo Efficacy in Preclinical Models

The potent in vitro activity of this compound has been corroborated in various animal models of infection, demonstrating its potential for clinical translation.

Murine Systemic Infection Models

In mouse models of systemic infection with strains of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis, this compound showed antibacterial activity that was comparable or slightly better than that of linezolid.[4][10]

Murine Tuberculosis Models

Given the emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), new therapeutic options are urgently needed. Oxazolidinones, including linezolid, have shown promise in treating these infections.[11] Studies in BALB/c mice infected with Mycobacterium tuberculosis have shown that this compound is as effective as linezolid at reducing the bacterial load in the lungs.[11][12]

| Animal Model | Pathogen | Treatment (Dose) | Outcome | Reference(s) |

| BALB/c Mice | M. tuberculosis Erdman | This compound (100 mg/kg) | Significant reduction in lung bacterial load vs. untreated controls | [11] |

| BALB/c Mice | M. tuberculosis Erdman | Linezolid (100 mg/kg) | Significant reduction in lung bacterial load vs. untreated controls | [11] |

Table 2: In Vivo Efficacy of this compound in a Murine Tuberculosis Model.

These preclinical data provided a strong rationale for advancing this compound into clinical development.[4][11]

Clinical Trial Performance

This compound has undergone rigorous clinical evaluation, culminating in its approval in China for the treatment of complicated skin and soft tissue infections (cSSTI).[2][13] Its prodrug, this compound acefosamil (MRX-4), allows for both oral and intravenous administration and has been evaluated in clinical trials in the United States.[14][15]

Phase 3 cSSTI Trial (China)

A pivotal Phase 3, double-blind, comparator-controlled trial was conducted at 50 sites in China to evaluate the efficacy and safety of oral this compound versus oral linezolid in adult patients with cSSTI.[16]

| Endpoint | This compound (800 mg twice daily) | Linezolid (600 mg twice daily) | Treatment Difference (95% CI) | Outcome | Reference(s) |

| Primary Efficacy | |||||

| Clinical Cure Rate at TOC (CE Population) | 93.0% | 93.4% | -0.4% (-4.4%, 3.7%) | Non-inferiority met | [16] |

| Key Safety | |||||

| >30% Platelet Reduction at EOT (>10 days therapy) | 2.5% | 25.4% | - | Favorable safety profile for this compound | [16] |

Table 3: Key Outcomes of the Phase 3 Clinical Trial of this compound for cSSTI. (TOC: Test-of-Cure; CE: Clinically Evaluable; EOT: End-of-Therapy; CI: Confidence Interval)

The trial successfully met its primary endpoint, demonstrating that this compound was non-inferior to linezolid in clinical efficacy.[16] Critically, this compound was associated with a significantly lower incidence of drug-related hematologic adverse events, particularly thrombocytopenia, a known side effect of prolonged linezolid therapy.[16]